- Molecular Formula:

- C4H8O

(CH2)3CH2O

C4H8O

- Molecular Weight:

- 72.11 g/mol

Description

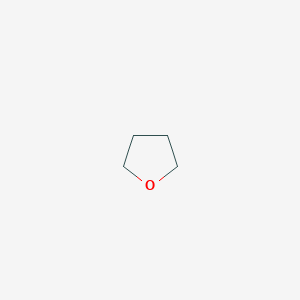

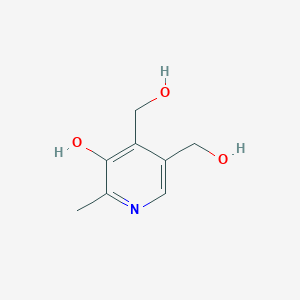

Tetrahydrofuran (THF) is a widely used organic solvent. On long term storage it forms organic peroxides. This process can be suppressed by adding butylated hydroxytoluene (BHT) as a stabilizer. BHT removes the free radicals required for the peroxide formation. The effect of THF on the biological systems has been studied.

Tetrahydrofuran (THF) is a saturated cyclic ether mainly used as an organic solvent. On long term storage it forms organic peroxides. This process can be suppressed by adding butylated hydroxytoluene (BHT) as a stabilizer. BHT removes the free radicals required for the peroxide formation. THF constitutes the key fragment of various natural products (polyether antibiotics). THF can form a double hydrate with hydrogen sulfide. Crystal structure of this double hydrate has been investigated by three-dimensional single-crystal studies. Butane-1,4-diol is formed as an intermediate during the synthesis of THF. Hot THF is useful for the dissolution of polyvinylidene chloride (PVDV).

Tetrahydrofuran (THF) is a saturated cyclic ether with a potential use as a biofuel. Its combustion studies have been investigated. Reports suggest that it is a better promoter than 1,3 dioxolane for CO2-hydrate formation.

Tetrahydrofuran (THF) is a saturated cyclic ether mainly used as an organic solvent. On long term storage it forms organic peroxides. This process can be suppressed by adding butylated hydroxytoluene (BHT) as a stabilizer. BHT removes the free radicals required for the peroxide formation. It constitutes the key fragment of various natural products (polyether antibiotics). THF forms double hydrate with hydrogen sulfide, crystal structure of this double hydrate has been investigated by three-dimensional single-crystal studies.

Tetrahydrofuran (THF) is a saturated cyclic ether. Its potential use as a biofuel for internal combustion engines is investigated.

Tetrahydrofuran is an important basic chemical compound, which belongs to the category of 5-membered heterocycles.

Tetrahydrofuran (THF) is widely employed as a solvent. It constitutes the key fragment of various natural products (polyether antibiotics). THF forms a double hydrate with hydrogen sulfide. Crystal structure of this double hydrate has been investigated by three-dimensional single-crystal studies. Butane-1,4-diol is formed as an intermediate during the synthesis of THF. Hot THF is useful for the dissolution of polyvinylidene chloride (PVDV).

EMD Millipore offers EMPARTA grade solvents for routine tasks in analytical laboratories. EMPARTA grade solvents offer fewer test parameters than EMSURE, yet are still of high quality. EMPARTA solvents meet ACS requirements, making them ideal for a wide range of analytical applications.

Tetrahydrofuran (THF) is a saturated cyclic ether with a potential use as a biofuel. Its combustion studies have been reported. Reports suggest it is a better promoter than 1,3 dioxolane for CO2-hydrate formation. On long term storage it forms organic peroxides. This process can be suppressed by adding butylated hydroxytoluene (BHT) as a stabilizer. BHT removes the free radicals required for the peroxide formation. The effect of THF on the biological systems has been studied.

Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Tetrahydrofuran is a saturated cyclic ether with a potential use as a biofuel. It is used for the manufacture of polyurethanes.

The product is tetrahydrofuran (THF) and it contains 250ppm BHT (Butylated hydroxytoluene) as an inhibitor. THF is widely employed as a solvent. It constitutes the key fragment of various natural products (polyether antibiotics). THF forms double hydrate with hydrogen sulfide. Crystal structure of this double hydrate has been investigated by three-dimensional single-crystal studies. Butane-1,4-diol is formed as an intermediate during the synthesis of THF. Hot THF is useful for the dissolution of polyvinylidene chloride (PVDV).

Tetrahydrofuran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Flash point 6°F. Vapors are heavier than air.

Tetrahydrofuran, also known as 1, 4-epoxybutane or butylene oxide, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Tetrahydrofuran exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Tetrahydrofuran has been detected in multiple biofluids, such as feces and blood. Within the cell, tetrahydrofuran is primarily located in the cytoplasm. Tetrahydrofuran can be converted into 2-(dichloromethyl)tetrahydrofuran.

Oxolane is a cyclic ether that is butane in which one hydrogen from each methyl group is substituted by an oxygen. It has a role as a polar aprotic solvent. It is a member of oxolanes, a saturated organic heteromonocyclic parent, a cyclic ether and a volatile organic compound.

EMSURE grade solvents are suitable for a broad spectrum of classical lab applications, and are frequently used in regulated and highly demanding lab applications. EMSURE...